2-(Pent-4-en-1-yl)cyclohexan-1-ol
Description
2-(Pent-4-en-1-yl)cyclohexan-1-ol is a cyclohexanol derivative featuring a pent-4-en-1-yl substituent at the 2-position of the cyclohexane ring. For instance, alkenols like hex-4-en-1-ol and 4-methylpent-4-en-1-ol have been synthesized using copper photoredox catalysts, suggesting analogous methods could apply to this compound .
Properties
Molecular Formula |
C11H20O |
|---|---|
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-pent-4-enylcyclohexan-1-ol |
InChI |
InChI=1S/C11H20O/c1-2-3-4-7-10-8-5-6-9-11(10)12/h2,10-12H,1,3-9H2 |
InChI Key |
YVFTZELTJGOARV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC1CCCCC1O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pent-4-en-1-yl)cyclohexan-1-ol can be achieved through several methods. One common approach involves the reaction of cyclohexanone with pent-4-en-1-ylmagnesium bromide (Grignard reagent) under anhydrous conditions, followed by acidic workup to yield the desired alcohol . Another method includes the hydrogenation of 2-(Pent-4-en-1-yl)cyclohexanone using a suitable catalyst like palladium on carbon (Pd/C) under mild conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes. The starting material, 2-(Pent-4-en-1-yl)cyclohexanone, is subjected to hydrogenation in the presence of a catalyst such as Raney nickel or palladium on carbon. The reaction is carried out under controlled temperature and pressure to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-(Pent-4-en-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Thionyl chloride (SOCl2) in pyridine or phosphorus tribromide (PBr3) in dichloromethane.
Major Products Formed
Oxidation: 2-(Pent-4-en-1-yl)cyclohexanone.
Reduction: Cyclohexane derivatives.
Substitution: Various substituted cyclohexane derivatives depending on the reagent used.
Scientific Research Applications
2-(Pent-4-en-1-yl)cyclohexan-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Pent-4-en-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with biological molecules. Its effects are mediated through its ability to modulate enzyme activity, receptor binding, and cellular signaling pathways .
Comparison with Similar Compounds
2-(Pent-4-yn-1-yl)cyclohexan-1-ol (CAS: 88854-26-6)
- Molecular Formula : C₁₁H₁₈O
- Molecular Weight : 166.26 g/mol
- Key Differences :
- The alkyne (C≡C) substituent in this compound contrasts with the alkene (C=C) group in 2-(Pent-4-en-1-yl)cyclohexan-1-ol.
- The triple bond reduces hydrogen count (C₁₁H₁₈O vs. C₁₁H₂₀O for the alkene analog), lowering molecular weight by ~2 atomic mass units.
- Alkynes exhibit higher reactivity in click chemistry (e.g., azide-alkyne cycloaddition) compared to alkenes, which are more suited for Diels-Alder or hydrogenation reactions .
4-Methylpent-4-en-1-ol and Hex-4-en-1-ol
- Molecular Formula : C₆H₁₂O (both)
- Molecular Weight : 100.16 g/mol (both)
- Key Differences: These straight-chain alkenols lack the cyclohexanol ring, resulting in lower molecular weight and reduced steric hindrance. The absence of a cyclic structure may enhance solubility in polar solvents but reduce stability in high-temperature reactions compared to cyclohexanol derivatives .
rel-(1S,2R)-2-Allylcyclohexan-1-ol
- Molecular Formula : C₉H₁₆O
- Molecular Weight : 140.23 g/mol
- Key Differences :
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthesis : Copper photoredox catalysis, as demonstrated for hex-4-en-1-ol and 4-methylpent-4-en-1-ol, could be adapted for synthesizing this compound, leveraging alkene functionalization .
- Reactivity: The alkene group in the target compound may participate in electrophilic additions or oxidation reactions, whereas the cyclohexanol ring could undergo esterification or dehydration.
- Applications: Cyclohexanol derivatives with unsaturated side chains are explored in pharmaceuticals (e.g., prodrugs) and materials science (e.g., crosslinking agents) .
Notes and Limitations
- Direct data on this compound is absent in the provided evidence; comparisons rely on structural analogs.
- Substituent length and unsaturation (alkene vs. alkyne) critically influence reactivity, solubility, and synthetic pathways.
- Further experimental studies are needed to validate physicochemical properties and applications.
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